

# Chemical synthesis and structure of Oliceridine (TRV130)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Synthesis and Structure of Oliceridine (TRV130)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Oliceridine (TRV130), marketed as Olinvyk, is a novel intravenous opioid analgesic approved for the management of moderate to severe acute pain.[1][2] It is distinguished by its unique mechanism of action as a G protein-biased agonist at the  $\mu$ -opioid receptor (MOR).[3][4] This biased agonism is designed to preferentially activate the G protein signaling pathway, which is primarily responsible for analgesia, while minimizing the recruitment of the  $\beta$ -arrestin pathway, which is associated with common opioid-related adverse effects such as respiratory depression and constipation.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to Oliceridine.

# **Chemical Structure and Properties**

**Oliceridine** is a complex chiral molecule featuring a T-shaped conformation with three key moieties: a methoxythiophen group, a pyridine ring, and a spirocyclic system.[8][9] Its specific stereochemistry is crucial for its pharmacological activity.

IUPAC Name: N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine[1][10]



Synonyms: TRV130, Olinvyk[10]

Chemical Formula: C22H30N2O2S[1][11]

Molar Mass: 386.55 g⋅mol<sup>-1</sup>[1][2]

• Stereochemistry: The molecule possesses a single defined stereocenter at the C9 position of the spirocycle, designated as (9R).[10][11][12]

Table 1: Core Chemical Identifiers for Oliceridine

| Identifier  | Value        | Reference(s) |  |
|-------------|--------------|--------------|--|
| CAS Number  | 1401028-24-7 | [1][10]      |  |
| PubChem CID | 66553195     | [10]         |  |
| DrugBank ID | DB14881      | [1]          |  |
| UNII        | MCN858TCP0   | [1]          |  |
| ATC Code    | N02AX07      | [1]          |  |

# **Chemical Synthesis**

The synthesis of **Oliceridine** is a multi-step process involving several key organic reactions to construct its complex architecture. The pathway described by Trevena Inc. involves the creation of the spirocyclic core followed by the addition of the pyridine and methoxythiophen side chains.[9][13]

## **Key Reaction Steps:**

- Prins Cyclization: The synthesis begins with an acid-catalyzed Prins reaction between pentanone and butenol to form the initial alcohol-containing spirocycle.[8][9]
- Ley-Griffith Oxidation: The resulting alcohol is then oxidized to the corresponding ketone using a Ley-Griffith oxidation.[8][9]

### Foundational & Exploratory





- Michael Addition: A crucial step involves the 1,4-conjugate addition of a 2-pyridyl Grignard reagent to an unsaturated cyano-intermediate. This reaction, catalyzed by copper iodide, introduces the pyridine ring.[9][13]
- Decarboxylation & Chiral Separation: The product from the Michael addition undergoes decarboxylation. The resulting racemic nitrile is then resolved using supercritical fluid chromatography (SFC) to isolate the desired (R)-isomer.[9][13]
- Nitrile Reduction: The isolated chiral nitrile is reduced to its primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>).[9][13]
- Reductive Amination: The final step involves a reductive amination reaction between the primary amine and 3-methoxythiophene-2-carbaldehyde to attach the final side chain, yielding **Oliceridine**.[9][13]





Click to download full resolution via product page

**Caption:** Chemical synthesis workflow for **Oliceridine** (TRV130).



#### **Mechanism of Action: G Protein Bias**

**Oliceridine**'s therapeutic innovation lies in its "biased agonism" or "functional selectivity" at the  $\mu$ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5]

- Conventional Opioids (e.g., Morphine): These are considered "unbiased" agonists. Upon binding to the MOR, they activate both the G protein signaling pathway and the β-arrestin2 pathway.[4][6]
  - G Protein Pathway: Activation of the inhibitory G protein (Gi/o) leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels.
     This cascade is primarily responsible for the desired analgesic effects.[5][8]
  - β-Arrestin2 Pathway: Recruitment of β-arrestin2 leads to receptor desensitization, internalization, and the initiation of separate signaling cascades. This pathway is strongly implicated in mediating adverse effects like respiratory depression, constipation, and the development of tolerance.[7][14]
- Oliceridine (Biased Agonist): Oliceridine binding stabilizes a receptor conformation that
  preferentially couples with and activates the G protein pathway while only minimally
  recruiting β-arrestin2.[2][10] This selective activation aims to separate the analgesic effects
  from the adverse effects mediated by β-arrestin.[15]





Click to download full resolution via product page

Caption: Signaling pathways of unbiased vs. biased  $\mu$ -opioid receptor agonists.

### **Pharmacological Data & Clinical Efficacy**

Preclinical and clinical studies have quantified **Oliceridine**'s potency, efficacy, and safety profile, often in comparison to morphine.

#### **Preclinical Data**

In preclinical models, **Oliceridine** demonstrated potent analgesic effects with a wider therapeutic window compared to morphine.



Table 2: Preclinical In Vitro & In Vivo Comparison

| Parameter                                   | Oliceridine<br>(TRV130)      | Morphine                  | Model System                    | Reference(s) |
|---------------------------------------------|------------------------------|---------------------------|---------------------------------|--------------|
| G Protein<br>Activation<br>(cAMP EC50)      | 7.9 nM                       | Similar to<br>Oliceridine | HEK-293 cells<br>(human MOR)    | [13]         |
| β-Arrestin-2<br>Recruitment (%<br>Efficacy) | 15%                          | 100%<br>(Reference)       | HEK-293 cells<br>(human MOR)    | [13]         |
| Analgesic Potency (vs. Morphine)            | 3 to 10 times<br>more potent | 1x (Reference)            | Mouse/rat<br>models             | [16]         |
| Tolerance<br>Development                    | Less tolerance<br>observed   | Higher tolerance observed | Murine model (4-<br>day admin.) | [16][17]     |

| Reward Behavior (CPP Assay) | No reward behavior | Significant reward behavior | Mouse model |[17][18] |

CPP: Conditioned Place Preference

# **Clinical Trial Data**

Phase III trials (APOLLO-1, APOLLO-2, and the open-label ATHENA study) established the efficacy and safety of **Oliceridine** for postoperative pain.[6][16]

Table 3: Summary of Phase III Clinical Trial Findings (vs. Morphine)



| Endpoint                        | Oliceridine                      | Morphine         | Trial Context                                                    | Reference(s) |
|---------------------------------|----------------------------------|------------------|------------------------------------------------------------------|--------------|
| Analgesic<br>Efficacy           | Non-inferior to morphine         | -                | APOLLO-1<br>(bunionectomy<br>), APOLLO-2<br>(abdominoplas<br>ty) | [4][16][19]  |
| Onset of<br>Analgesia           | Faster onset (as early as 5 min) | Slower onset     | Postoperative pain                                               | [4]          |
| Incidence of<br>Nausea/Vomiting | Lower incidence                  | Higher incidence | Post-hoc<br>analysis of<br>APOLLO trials                         | [4][19]      |

| Respiratory Safety Events | Reduced incidence | Higher incidence | Post-hoc analysis of APOLLO trials |[4][7] |

Note: Dosing regimens in trials were not designed to be directly equianalgesic, which is a limitation for direct comparison of adverse event rates.[19]

## **Key Experimental Protocols**

The characterization of **Oliceridine**'s biased agonism relies on specific in vitro assays and well-controlled clinical trial designs.

# In Vitro Assay: G Protein Activation (GTPy[35S] Binding Assay)

This assay measures the direct activation of G proteins by an agonist-bound receptor.

- Preparation: Cell membranes expressing the μ-opioid receptor are prepared.
- Incubation: Membranes are incubated with the test ligand (e.g., Oliceridine), GDP, and radiolabeled GTPγ[35S].
- Activation & Binding: Agonist binding activates the G protein, causing it to release GDP and bind the non-hydrolyzable GTPy[35S].



- Separation: The reaction is stopped, and membrane-bound radioactivity is separated from unbound radioactivity via filtration.
- Quantification: The amount of bound GTPγ[35S] is quantified using a scintillation counter, which is proportional to the level of G protein activation. Potency (EC50) and efficacy (Emax) are determined from concentration-response curves.





Click to download full resolution via product page

**Caption:** Experimental workflow for a G-protein activation assay.

# Clinical Trial Protocol: APOLLO-1 & APOLLO-2 (Phase III)

These were randomized, double-blind, placebo- and active-controlled trials to evaluate the efficacy and safety of **Oliceridine** for moderate to severe acute postoperative pain.

- Patient Population: Patients undergoing hard-tissue (bunionectomy, APOLLO-1) or softtissue (abdominoplasty, APOLLO-2) surgery.[16][19]
- Randomization: Patients were randomized to receive intravenous (IV) Oliceridine, IV
  morphine, or placebo via a patient-controlled analgesia (PCA) device.
- Dosing: The trials used a loading dose followed by on-demand PCA doses (e.g., Oliceridine 1.5 mg loading dose followed by 0.1, 0.35, or 0.5 mg demand doses vs. Morphine 4 mg loading dose followed by 1 mg demand doses).[16]
- Primary Endpoint: The primary endpoint was a responder analysis, comparing the proportion of treatment responders in the **Oliceridine** groups versus the placebo group over a set period (e.g., 48 hours for APOLLO-1). A responder was defined by achieving a specific level of pain reduction without needing rescue medication and without early discontinuation.[19]
- Secondary & Safety Endpoints: Included assessments of pain intensity over time, use of rescue medication, and the incidence of adverse events, particularly nausea, vomiting, and respiratory depression.[19]

### Conclusion

Oliceridine (TRV130) represents a significant development in opioid pharmacology, stemming from a structure-based drug design approach aimed at improving the safety profile of potent analgesics. Its chemical structure, featuring a specific (9R)-stereocenter, is integral to its function as a G protein-biased agonist at the  $\mu$ -opioid receptor. The multi-step synthesis allows for precise control over its complex architecture. By preferentially activating the G protein pathway over the  $\beta$ -arrestin pathway, Oliceridine provides potent analgesia with a statistically



significant reduction in certain adverse events compared to morphine in clinical trials. This technical overview provides the foundational chemical, pharmacological, and clinical data for professionals engaged in pain management research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oliceridine Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. oliceridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Oliceridine fumarate? [synapse.patsnap.com]
- 6. A Dive Into Oliceridine and Its Novel Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview and Prospects of the Clinical Application of Oliceridine PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Oliceridine | NROChemistry [nrochemistry.com]
- 10. Oliceridine | C22H30N2O2S | CID 66553195 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. OLICERIDINE [drugfuture.com]
- 13. Portico [access.portico.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oliceridine: A Novel Drug for the Management of Moderate to Severe Acute Pain A Review of Current Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. Pharmacological Characters of Oliceridine, a μ-Opioid Receptor G-Protein-Biased Ligand in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Chemical synthesis and structure of Oliceridine (TRV130)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139222#chemical-synthesis-and-structure-of-oliceridine-trv130]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com